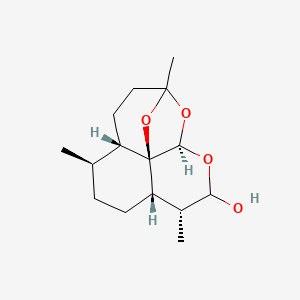

Deoxydihydro-artemisinin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deoxydihydro-artemisinin (DHA), also known as deoxoartemisinin, is a semi-synthetic derivative of the antimalarial drug artemisinin. Artemisinin is a sesquiterpene lactone extracted from the plant Artemisia annua, commonly known as sweet wormwood. It is a highly effective antimalarial drug and is used in combination with other drugs to treat malaria. DHA is a relatively new drug and has been studied extensively for its potential applications in the treatment of malaria and other diseases.

Scientific Research Applications

Anti-Parasitic Applications

Artemisinin and its derivatives, including Deoxydihydro-artemisinin, have shown significant therapeutic effects on parasites . The anti-parasitic clinical research has developed rapidly, with a large number of trials, rapid clinical progress, and multiple research topics .

Anti-Tumor Applications

Artemisinin and its derivatives have shown potential in anti-tumor applications . Cutting-edge research such as anti-tumor has attracted more attention in Europe and the United States .

Anti-Inflammatory Applications

Artemisinin and its derivatives, including Deoxydihydro-artemisinin, have shown potential in anti-inflammatory applications . Anti-inflammatory research were mainly distributed in less developed continents such as Asia and Africa .

Dermatological Treatments

Artemisinin and its derivatives have shown potential in dermatological treatments . Most studies have discovered therapeutic effects of artemisinin or its derivatives on dermatological treatment .

Safety and Toxicity

Deoxydihydro-artemisinin has passed the toxicity filtering process for hepatotoxicity, mutagenicity, tumorigenicity, and reproductive toxicity in addition to cardiotoxicity . Experimental validation with the cardiomyocyte cell line AC16 supported the findings from the in silico cardiotoxicity model predictions .

Mechanism of Action

Target of Action

Deoxydihydro-artemisinin, also known as Dihydrodeoxyartemisinin, is a derivative of artemisinin, a potent antimalarial compound. The primary targets of Deoxydihydro-artemisinin are the erythrocytic stages of Plasmodium spp. , the parasites responsible for malaria . The compound’s anti-microbial action relates to a characteristic endoperoxide moiety . The precise target of deoxydihydro-artemisinin remains unclear .

properties

IUPAC Name |

(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14?,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOBHOUYKYFPD-YONALABKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(O4)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxydihydro-artemisinin | |

CAS RN |

72807-92-2 |

Source

|

| Record name | Dihydrodeoxyartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072807922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDRODEOXYARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF8A49NO18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of the endoperoxide bridge in artemisinin derivatives for their cytotoxic activity against tumor cells?

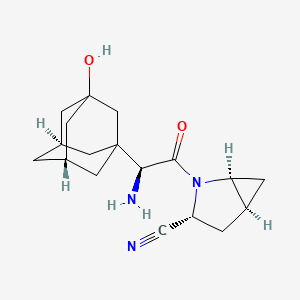

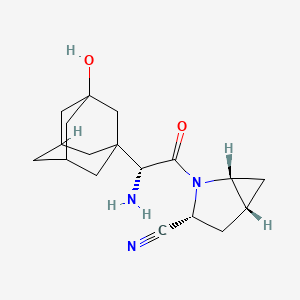

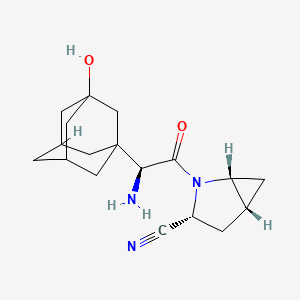

A1: While the endoperoxide bridge is often considered crucial for the antimalarial activity of artemisinin and its derivatives, research suggests it might not be essential for cytotoxicity against tumor cells. A study comparing the cytotoxicity of various artemisinin derivatives against EN2 tumor cells found that while artemisinin (containing the endoperoxide bridge) was more cytotoxic than deoxyartemisinin (lacking the bridge), both nonsymmetrical and symmetrical dimers of dihydrodeoxyartemisinin (lacking the bridge) still exhibited cytotoxic effects. [] This suggests that other structural features, such as the ether linkage in dimers, might play a significant role in mediating cytotoxicity against tumor cells.

Q2: How does the stereochemistry of dihydrodeoxyartemisinin dimers affect their cytotoxic activity?

A2: Research indicates that the stereochemistry of dihydrodeoxyartemisinin dimers significantly influences their cytotoxic activity. In a study using EN2 tumor cells, the nonsymmetrical dimer of dihydrodeoxyartemisinin demonstrated higher cytotoxicity compared to its symmetrical counterpart. [] This difference in activity highlights the importance of spatial arrangement and its impact on the interaction of these compounds with their biological targets.

Q3: What is the impact of dihydroartemisinin dimers on the cell cycle of tumor cells?

A3: Studies show that dihydroartemisinin dimers can disrupt the cell cycle progression of tumor cells. Flow cytometry analysis revealed that both symmetrical and nonsymmetrical dihydroartemisinin dimers caused an accumulation of EN2 cells in the G1 phase of the cell cycle. [] This interruption of the cell cycle suggests a potential mechanism by which these compounds exert their cytotoxic effects, potentially pushing the cells towards programmed cell death or inhibiting their proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydr](/img/no-structure.png)